Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family It is characterized by the presence of a nitro group at the 3’ position and an ethyl ester group at the 2-carboxylate position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the biphenyl ring makes it susceptible to electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with palladium catalyst or iron with hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: 3’-amino-[1,1’-biphenyl]-2-carboxylate.
Hydrolysis: 3’-nitro-[1,1’-biphenyl]-2-carboxylic acid.
Scientific Research Applications
Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
4-nitrobiphenyl: Similar structure but with the nitro group at the 4-position.
3-nitrobiphenyl: Lacks the ester group, making it less reactive in certain reactions.
Ethyl 4-nitrobenzoate: Contains a single benzene ring with a nitro and ester group, differing in the biphenyl structure.
Uniqueness: Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate is unique due to the combination of the biphenyl structure with both nitro and ester functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate is a compound of interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl core with a nitro group at the 3' position and an ethyl ester at the carboxylic acid site. This configuration influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Antiproliferative Activity : Studies have demonstrated that compounds with similar biphenyl structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of biphenyl compounds have shown effectiveness against human pancreatic tumor cells (MIA PaCa-2) and cervical carcinoma (HeLa) cells .
- Enzyme Inhibition : Research indicates that biphenyl derivatives can inhibit key enzymes involved in cellular processes. For example, certain synthesized analogs have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition correlates with reduced cell viability in treated cultures .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Biphenyl Framework : This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, using appropriate boronic acids .
- Nitration : The introduction of the nitro group is generally performed using nitrating agents under controlled conditions to ensure selectivity at the desired position on the biphenyl ring .
- Esterification : The final step involves converting the carboxylic acid into its ethyl ester form through reaction with ethanol in the presence of acid catalysts.
Case Studies and Research Findings
Several studies have highlighted the biological properties of compounds related to this compound:
- Case Study 1 : A study evaluated the antiproliferative effects of similar nitro-substituted biphenyl compounds on various cancer cell lines. Results indicated that these compounds significantly inhibited cell growth at micromolar concentrations, with some derivatives showing enhanced potency compared to others .
- Case Study 2 : Another investigation focused on the interaction of biphenyl derivatives with tubulin. The study found that specific substitutions on the biphenyl structure affected binding affinity and inhibitory potency against tubulin polymerization, suggesting a structure-activity relationship that could be exploited for drug design .
Comparative Analysis of Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 4-amino-[1,1'-biphenyl]-2-carboxylate | Amino group at 4' position | Antiproliferative in various cancer cells |
Ethyl 3-amino-[2-nitrophenyl]-2-carboxylate | Nitro substitution on phenol | Different reactivity due to nitro group |
Ethyl 6-(allyloxy)-2-nitro-[1,1'-biphenyl]-4-carboxylate | Allyloxy group enhances solubility | Potentially distinct pharmacological properties |
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
ethyl 2-(3-nitrophenyl)benzoate |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)14-9-4-3-8-13(14)11-6-5-7-12(10-11)16(18)19/h3-10H,2H2,1H3 |
InChI Key |
AEKYLFINJHWICC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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